N-[(2-phenoxy-3-pyridinyl)methyl]tetrahydro-2H-pyran-4-amine
Overview
Description
N-[(2-phenoxy-3-pyridinyl)methyl]tetrahydro-2H-pyran-4-amine is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.152477885 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
Chemical synthesis and bioactivity studies have yielded insights into the antitumor, antifungal, and antibacterial properties of compounds related to N-[(2-phenoxy-3-pyridinyl)methyl]tetrahydro-2H-pyran-4-amine. For example, pyrazole derivatives, which share structural similarities, have shown significant biological activity, highlighting the importance of such compounds in developing pharmacophores for various bioactivities (Titi et al., 2020).
Green Chemistry and Catalysis
The principles of green chemistry are applied in the synthesis of biologically important molecules, using water as a solvent and microwave-assisted reactions to enhance efficiency and environmental friendliness. Such methodologies underscore the value of this compound and its derivatives in sustainable chemical practices (Shi et al., 2008).
Organic Synthesis
The compound and its analogs are utilized in organic synthesis, demonstrating versatility in forming complex molecules. For instance, the phosphine-catalyzed [4 + 2] annulation reactions to synthesize tetrahydropyridines indicate the potential of these compounds in constructing functionalized organic structures with high regioselectivity and diastereoselectivity (Zhu et al., 2003).
Properties
IUPAC Name |
N-[(2-phenoxypyridin-3-yl)methyl]oxan-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-6-16(7-3-1)21-17-14(5-4-10-18-17)13-19-15-8-11-20-12-9-15/h1-7,10,15,19H,8-9,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXDHVCJMOGHNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=C(N=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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